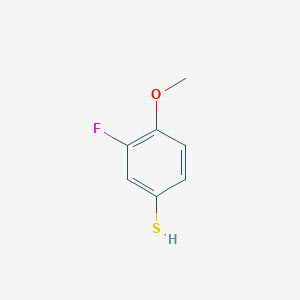

3-Fluoro-4-methoxythiophenol

Übersicht

Beschreibung

The compound "3-Fluoro-4-methoxythiophenol" is not directly studied in the provided papers; however, the papers do discuss related fluorinated thiophenes and their properties. Fluorinated thiophenes are of significant interest in the field of materials science, particularly in the development of electronic and optoelectronic devices due to their ability to modulate electronic properties through the introduction of fluorine atoms into the thiophene ring .

Synthesis Analysis

The synthesis of fluorinated thiophenes can be achieved through various strategies. One approach involves the treatment of dibrominated monomers with alkyl Grignard reagents, leading to the formation of regioisomeric fluorinated thiophenes . Another method reported is the Schiemann reaction, which introduces the fluorine atom into the thiophene ring with a good overall yield . These synthetic routes are crucial for producing building blocks like 3-Fluoro-4-methoxythiophenol for further polymerization and application in electronic materials.

Molecular Structure Analysis

The molecular structure of fluorinated thiophenes is characterized by the presence of fluorine atoms, which can significantly affect the electronic distribution and conformation of the thiophene ring. The introduction of fluorine is known to increase the ionization potential of the resulting polymers without significantly changing the optical band gap . Additionally, fluorination can lead to a more co-planar backbone, enhancing the tendency of the polymers to aggregate in solution .

Chemical Reactions Analysis

Fluorinated thiophenes can undergo various chemical reactions, including electropolymerization and copolymerization with other monomers. For instance, copolymerization of 3-(4-fluorophenyl)thiophene with 3,4-ethylenedioxythiophene has been achieved electrochemically, resulting in materials that combine the advantageous properties of both monomers . However, attempts to electropolymerize certain fluorinated thiophenes, such as 3-fluoro-4-hexylthiophene, have been unsuccessful, indicating that the electronic effects of fluorination can sometimes hinder polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated thiophenes and their polymers are influenced by the fluorine substituents. These materials often exhibit good electrochemical behavior, high conductivity, and excellent ambient stability . The fluorinated chains can lead to strong intermolecular interactions in the solid state, which surprisingly does not compromise the solid-state fluorescence efficiencies . Additionally, the presence of fluorine can affect the surface morphology and wettability of polymer films, as seen in the development of superhydrophobic surfaces .

Wissenschaftliche Forschungsanwendungen

1. Fluorescent Probe for Thiophenol Detection

- Application Summary : 3-Fluoro-4-methoxythiophenol is used in the synthesis of a fluorescent probe (probe-CCF2) for the detection of thiophenols. Thiophenols are essential in the synthesis of organics and different industrial products, but they are highly toxic. Therefore, developing highly selective and sensitive methods for the efficient detection of thiophenols in biological and environmental systems is crucial .

- Methods of Application : The 2,4-dinitrophenyl functional group, acting as the thiophenol reactive site, was introduced into a carbazole–chalcone fluorophore to synthesize probe-CCF2. This probe could result in a remarkable increase in fluorescence when reacting with thiophenols .

- Results : Probe-CCF2 exhibited a detection limit of 37 nmol/L, a remarkable Stokes shift of approximately 130 nm, and a brief response time of 9 min with a remarkable increase in fluorescence of 90-fold. It was applied for thiophenol detection in water samples and imaging in living cells successfully, with high sensitivity and excellent selectivity .

2. Organic Thin-Film Transistor for Micro-LED Displays

- Application Summary : 3-Fluoro-4-methoxythiophenol is used in the fabrication of organic thin-film transistors (TFTs) for driving micro light emitting diode (LED) displays .

- Methods of Application : An organic-last integration technology is developed for wafer-scale heterogeneous integration of a multi-layer organic material stack from solution onto the non-even substrate surface of a III-V micro LED plane .

- Results : The resulting organic TFTs exhibit superior performance for driving micro LED displays, in terms of milliampere driving current, and large ON/OFF current ratio approaching 10^10 with excellent uniformity and reliability. Active-matrix micro LED displays are demonstrated with highest brightness of 150,000 nits and highest resolution of 254 pixels-per-inch .

If you have access to scientific databases or journals, you might be able to find more detailed information about its applications. Alternatively, you could reach out to suppliers or manufacturers of this compound for more specific information .

If you have access to scientific databases or journals, you might be able to find more detailed information about its applications. Alternatively, you could reach out to suppliers or manufacturers of this compound for more specific information .

Safety And Hazards

3-Fluoro-4-methoxythiophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Zukünftige Richtungen

3-Fluoro-4-methoxythiophenol has been used in the development of organic thin-film transistors (OTFTs), which are advantageous for monolithic three-dimensional integration due to low temperature and facile solution processing . These OTFTs have shown superior performance for driving micro light emitting diode displays . This suggests potential future applications in the field of display technology .

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEUVLFLTXYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374597 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-methoxythiophenol | |

CAS RN |

89818-27-9 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89818-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

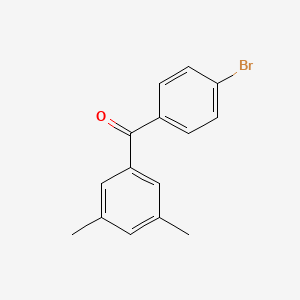

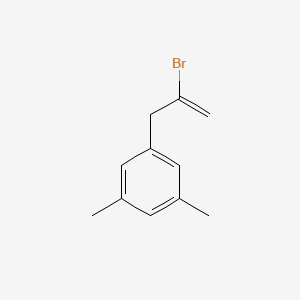

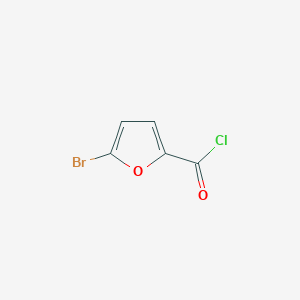

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

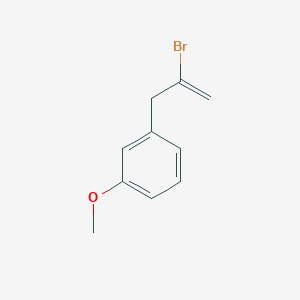

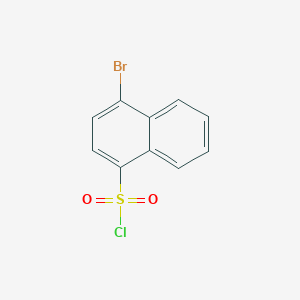

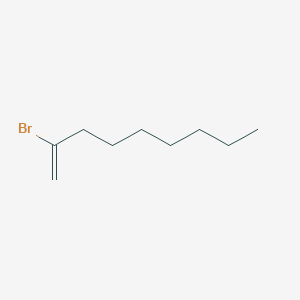

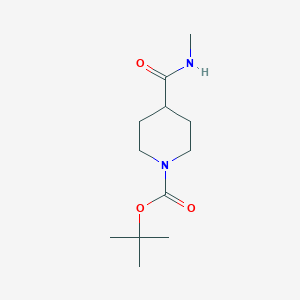

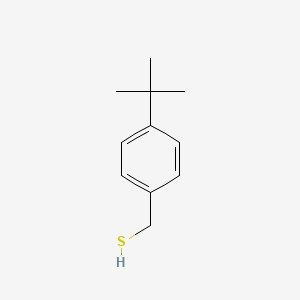

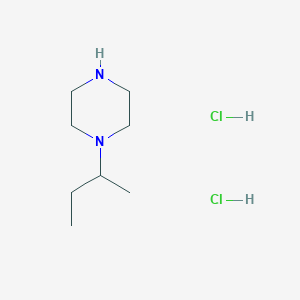

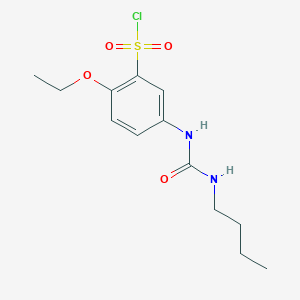

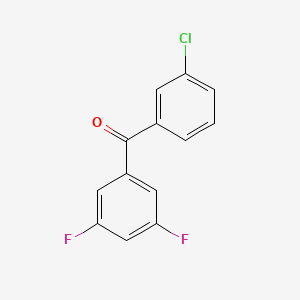

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)